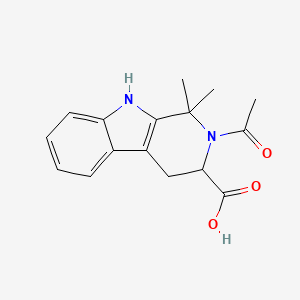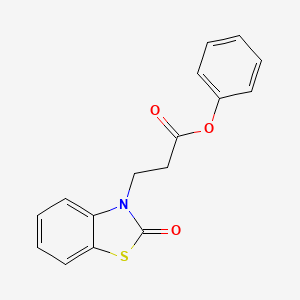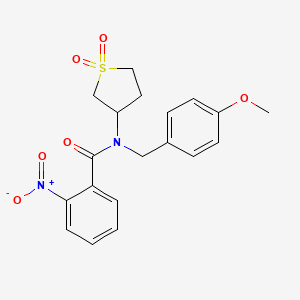
2-Acetyl-1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Acetyl-1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid” is a chemical compound with the molecular formula C16H18N2O3 . It is also known by other names such as “2-acetyl-1,1-dimethyl-4,9-dihydro-3H-pyrido [3,4-b]indole-3-carboxylic acid” and has a PubChem CID of 326788 .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a beta-carboline core, which is a type of indole alkaloid. The compound also features an acetyl group (C=O) and a carboxylic acid group (C(O)=O), which contribute to its reactivity .Physical And Chemical Properties Analysis
This compound has a molecular weight of 286.33 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 286.13174244 g/mol . It has a computed XLogP3-AA value of 1.6 .Applications De Recherche Scientifique
Anti-HIV Activity
β-Carbolin-3-carboxylic acid has been investigated for its potential as an anti-HIV agent. Research studies have explored its inhibitory effects on viral replication and its ability to interfere with viral entry into host cells . Further investigations are needed to fully understand its mechanism of action and optimize its antiviral properties.
Neuroprotection and Neurodegenerative Diseases
The compound’s neuroprotective properties have piqued interest in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It may modulate oxidative stress, inflammation, and neuronal apoptosis, making it a candidate for therapeutic interventions .
Antioxidant Activity
β-Carbolin-3-carboxylic acid exhibits antioxidant properties, which could be valuable in combating oxidative stress-related conditions. Its ability to scavenge free radicals and protect cellular components warrants further exploration .
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer effects. Researchers have investigated its impact on cancer cell proliferation, apoptosis, and metastasis. However, more comprehensive studies are necessary to validate its potential as an anticancer agent .
GABAergic Modulation
β-Carbolin-3-carboxylic acid interacts with gamma-aminobutyric acid (GABA) receptors, affecting neurotransmission. This property has implications for anxiety, epilepsy, and other neurological disorders. Understanding its precise effects on GABAergic signaling is crucial for therapeutic applications .
Psychopharmacology and Mood Disorders
Given its interactions with neurotransmitter systems, this compound has been explored for its psychopharmacological effects. Researchers have investigated its impact on mood regulation, anxiety, and depression. However, more studies are needed to elucidate its potential in this area .
Propriétés
IUPAC Name |
2-acetyl-1,1-dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-9(19)18-13(15(20)21)8-11-10-6-4-5-7-12(10)17-14(11)16(18,2)3/h4-7,13,17H,8H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMSVTQPEFGELV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC2=C(C1(C)C)NC3=CC=CC=C23)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643325 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Acetyl-1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2647140.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-3-yl)propanamide](/img/structure/B2647141.png)
![3-(2-ethoxyethyl)-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2647142.png)



![2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2647149.png)

![5-[(2-Piperidin-4-ylacetyl)amino]pentanoic acid;hydrochloride](/img/structure/B2647155.png)


![7-(Difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2647160.png)

